Product packaging for Antiogoside(Cat. No.:CAS No. 3981-17-7)

Antiogoside

Cat. No.: B12651503
CAS No.: 3981-17-7
M. Wt: 552.7 g/mol
InChI Key: VRDSLDHRGHMDAC-JQMYGRNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiogoside is a chemical reagent provided for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can use this page to explore its potential applications, which may include [ briefly describe general field, e.g., "biochemical studies" or "as a reference standard" ]. Its specific mechanism of action and research value are attributed to [ describe the key property, e.g., "its unique structure as a [type of compound, e.g., nucleoside analogue]" ]. For complete product information, including detailed specifications, handling instructions, and data on purity and stability, please consult the official Certificate of Analysis from the manufacturer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O10 B12651503 Antiogoside CAS No. 3981-17-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3981-17-7

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-5,12,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)19-11-20(30)27(3)17(15-10-21(31)37-13-15)6-9-29(27,36)18(19)5-8-28(26,35)12-16/h10,14,16-20,22-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16+,17-,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1

InChI Key

VRDSLDHRGHMDAC-JQMYGRNZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O

Origin of Product

United States

Isolation and Derivation of Antiogoside

Natural Botanical Sources of Antiogoside

This compound is primarily derived from the plant species Antiaris toxicaria. dokumen.pubbayanbox.irrhhz.net This tall, deciduous tree belongs to the Moraceae family and is found in tropical regions of Asia and Africa. researchgate.net The species is notorious for the toxicity of its latex, which has historically been used to create poison arrows. researchgate.netnih.gov A synonym for this plant, Antiaris africana, is also recognized as a source of related cardiac glycosides. mdpi.com

Table 1: Botanical Source of this compound

Plant Species Family Common Name

The compound this compound, along with other cardiac glycosides, is not uniformly distributed throughout the Antiaris toxicaria plant. Research has identified its presence in specific organs and tissues. The highest concentrations are typically found in the seeds, latex, and trunk bark. dokumen.pubresearchgate.netnih.gov The sap from the leaves and branches is also noted to contain highly toxic cardiac glycosides. researchgate.net

Methodologies for Extraction of this compound from Biological Matrices

The extraction of this compound from the plant's biological material involves separating the compound from the complex mixture of phytochemicals.

The initial step in isolating this compound and other cardiac glycosides from Antiaris toxicaria typically involves solvent-based extraction. The fresh trunk bark, for example, has been successfully extracted using ethanol (B145695). nih.gov Similarly, leaves have been extracted with 70% ethanol or water. mdpi.com

Following the initial extraction, a liquid-liquid partitioning process is employed to separate compounds based on their polarity. The crude ethanol extract is often evaporated to a residue, which is then partitioned between different solvents. Common solvents used for this fractionation include chloroform (B151607) (CHCl₃), n-butanol (n-BuOH), and water (H₂O), or ethyl acetate (B1210297) (EtOAc) and n-butanol. nih.govmdpi.com This separates the components into different soluble fractions for further analysis.

While traditional solvent extraction is fundamental, more advanced protocols are utilized for effective isolation. Bioassay-guided fractionation is a key strategy where the fractions from the initial extraction are tested for specific biological activity (such as cardiotonic effects) to guide the subsequent isolation of the active compounds like this compound. nih.gov Ultrasonic extraction has also been employed as a method for processing plant material, such as the leaves of Antiaris africana, with 70% ethanol. mdpi.com

Purification Strategies for this compound Isolation

After extraction and initial fractionation, the resulting mixtures require further purification to isolate this compound.

Column chromatography is a primary technique used for this purpose. The concentrated, solvent-soluble fractions are passed through columns packed with a stationary phase. Materials such as silica (B1680970) gel and Diaion HP-20 resin have been used effectively to separate the various cardiac glycosides. nih.gov

Thin-Layer Chromatography (TLC) is often used to monitor the separation process and identify fractions containing cardiac glycosides. A common visualization method involves spraying the TLC plate with a sulfuric acid (H₂SO₄) solution, which causes cardiac glycosides to appear as green spots. nih.gov

For final purification and quantification, high-performance liquid chromatography (HPLC) is employed. Specifically, reversed-phase HPLC (RP-HPLC) using a C18 column is a validated method for the analysis of cardiac glycosides from Antiaris toxicaria seed extracts. researchgate.net

Table 2: Summary of Extraction and Purification Methods for this compound

Step Technique Details
Initial Extraction Solvent Extraction Ethanol is used on trunk bark; 70% Ethanol or water on leaves. nih.govmdpi.com
Fractionation Liquid-Liquid Partitioning Sequential partitioning with solvents such as Chloroform, n-Butanol, Ethyl Acetate, and Water. nih.govmdpi.com
Separation Column Chromatography Use of stationary phases like Silica Gel and Diaion HP-20. nih.gov
Monitoring Thin-Layer Chromatography (TLC) Visualization with H₂SO₄ spray reagent. nih.gov

| Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column. researchgate.net |

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of this compound from plant extracts. The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds in a mixture. In the context of this compound isolation, HPLC offers high resolution and sensitivity. While specific HPLC parameters for this compound are not extensively detailed in the provided search results, the isolation of other cardiac glycosides from Antiaris toxicaria, such as Convallatoxin, has been achieved using HPLC. researchgate.netresearchgate.net This suggests that similar methodologies would be applicable to this compound. A typical HPLC setup for the isolation of cardiac glycosides involves a stationary phase, a mobile phase, a pump to pass the mobile phase through the column, and a detector to identify the retention time of the separated compounds. researchgate.net

High-performance liquid chromatography with diode array detection (HPLC-DAD) has been utilized in the analysis of Antiaris toxicaria extracts, revealing the presence of various phytochemicals, although this compound was not specifically mentioned in this analysis. horizonepublishing.comresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Approaches

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode of HPLC where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). This technique is particularly well-suited for the separation of moderately polar compounds like cardiac glycosides.

A validated RP-HPLC method has been developed for the quantification of Convallatoxin in Antiaris toxicaria seeds, utilizing a C18 column with an isocratic mobile phase of water and acetonitrile. researchgate.net The detection was carried out at 220 nm. researchgate.net Given the structural similarities between Convallatoxin and this compound, a similar RP-HPLC approach would likely be effective for the isolation and purification of this compound. The separation is based on the principle that more nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Table 1: Illustrative RP-HPLC Parameters for Cardiac Glycoside Separation

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Isocratic or Gradient)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

This table represents typical starting conditions for the separation of cardiac glycosides and may require optimization for this compound.

Other Chromatographic Methodologies

Besides HPLC, other chromatographic techniques are instrumental in the preliminary separation and purification of this compound.

Column Chromatography: This is a classic and widely used technique for the purification of compounds from a mixture. For the isolation of cardiac glycosides, adsorbents like silica gel or alumina (B75360) are commonly used as the stationary phase. The crude plant extract is loaded onto the column, and solvents of increasing polarity are passed through to elute the compounds based on their polarity. Less polar compounds elute first, followed by more polar compounds. This method is often used for initial fractionation of the crude extract before further purification by HPLC.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. While cardiac glycosides are generally neutral molecules, this technique could be employed to remove charged impurities from the plant extract, such as alkaloids or organic acids, which are also present in Antiaris toxicaria. horizonepublishing.complantsjournal.comthescipub.com

Complementary Isolation and Purification Methodologies

In addition to chromatography, other techniques are essential for the complete isolation and purification of this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction, also known as solvent partitioning, is a crucial initial step in the isolation of this compound from plant material. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent.

The general procedure involves macerating the plant material (e.g., seeds of Antiaris toxicaria) and then extracting it with a suitable solvent, such as ethanol. plantsjournal.comrhhz.net The resulting crude extract contains a wide range of compounds. This extract is then subjected to partitioning between an aqueous phase and an immiscible organic solvent, such as chloroform or ethyl acetate. Cardiac glycosides like this compound will preferentially partition into the organic phase, while more polar impurities like sugars and salts will remain in the aqueous phase. This step effectively enriches the concentration of this compound in the organic extract, which can then be further purified using chromatographic techniques.

Crystallization Techniques

Crystallization is a powerful purification technique that can yield highly pure solid compounds from a solution. After significant purification by chromatographic methods, a concentrated solution of this compound can be induced to form crystals. This process involves dissolving the semi-purified compound in a suitable solvent at an elevated temperature and then slowly cooling the solution. As the solution cools, the solubility of the compound decreases, and if the concentration is high enough, crystals will form. The slow formation of crystals allows for the exclusion of impurities from the crystal lattice, resulting in a highly purified product. The choice of solvent is critical and is often determined empirically. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Biosynthetic Pathways of Antiogoside

General Principles of Steroid Glycoside Biosynthesis

Steroid glycoside biosynthesis is a multi-stage process that begins with the formation of a steroid nucleus, followed by a series of modifications and finally the attachment of sugar moieties. The initial steps are shared with the biosynthesis of other steroids in plants. researchgate.net

The pathway generally commences with the cyclization of squalene (B77637) to form cycloartenol (B190886). Through a series of enzymatic reactions including demethylations, isomerizations, and reductions, cycloartenol is converted to cholesterol. Cholesterol then serves as a key precursor for the biosynthesis of the steroidal aglycone, which forms the backbone of the cardiac glycoside. researchgate.net

The aglycone undergoes a series of hydroxylations, oxidations, and the formation of the characteristic lactone ring at the C-17 position. These modifications are catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases and dehydrogenases. The final step in the biosynthesis is glycosylation, where sugar units are attached to the steroidal aglycone. This process is catalyzed by glycosyltransferases, which transfer sugar residues from an activated sugar donor, such as a UDP-sugar, to the aglycone. The number and type of sugar units can vary, leading to a diverse array of steroid glycosides.

Proposed or Postulated Biosynthetic Routes to Antiogoside

The proposed biosynthetic pathway for this compound in Antiaris toxicaria begins with sterol precursors and proceeds through a series of enzymatic transformations to form the complex cardenolide glycoside. smolecule.com The aglycone of this compound is antiogenin (B1252881). researchgate.net

The biosynthesis is thought to initiate with the conversion of plant sterols, such as cholesterol and campesterol, to pregnenolone (B344588). This reaction is a critical control point and involves the cleavage of the sterol side chain. Following its formation, pregnenolone is oxidized to progesterone (B1679170). smolecule.com

A crucial step in the formation of the cardenolide structure is the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione. This determines the stereochemistry essential for the biological activity of many cardiac glycosides. smolecule.com Subsequent hydroxylations and the formation of the butenolide ring at C-17 lead to the formation of the aglycone, antiogenin.

The final step is the glycosylation of antiogenin. In the case of this compound, an alpha-L-rhamnose sugar is attached to the 3-position of the antiogenin core. smolecule.com This glycosylation step is crucial for the molecule's solubility and biological recognition. smolecule.com

Table 1: Proposed Key Stages in this compound Biosynthesis

StagePrecursorProductKey Transformation
1Cholesterol/CampesterolPregnenoloneSterol side chain cleavage
2PregnenoloneProgesteroneOxidation
3Progesterone5β-pregnane-3,20-dioneStereospecific reduction
45β-pregnane-3,20-dione derivativeAntiogeninHydroxylations, lactone ring formation
5AntiogeninThis compoundGlycosylation with rhamnose

Identification and Characterization of Enzymes Involved in this compound Formation

While the specific enzymes for every step in the this compound biosynthetic pathway have not been individually isolated and characterized from Antiaris toxicaria, research on related cardenolide biosynthesis has identified key enzyme families likely involved.

The initial side-chain cleavage of sterols is catalyzed by a cytochrome P450 enzyme. Recent studies have identified CYP87A126 as a key enzyme in this initial step of cardenolide biosynthesis in other plants, and it is capable of cleaving both cholesterol and campesterol. smolecule.com The oxidation of pregnenolone to progesterone is likely carried out by a 3β-hydroxysteroid dehydrogenase. nih.gov

One of the most critical enzymes in determining the stereochemistry of the cardenolide is progesterone 5β-reductase (P5βR). smolecule.com These enzymes have been studied in Digitalis lanata and are responsible for the formation of the 5β-cardenolide structure. smolecule.com It is highly probable that a homologous enzyme is present in Antiaris toxicaria and is involved in the biosynthesis of this compound.

The glycosylation of antiogenin is catalyzed by a glycosyltransferase. While the specific glycosyltransferase that attaches rhamnose to antiogenin has not been identified, the biosynthesis of the rare sugar L-rhamnose and its activation to TDP-L-rhamnose is a well-understood pathway in many organisms. It is likely that a specific glycosyltransferase in Antiaris toxicaria recognizes both TDP-L-rhamnose and the antiogenin aglycone to form this compound.

Table 2: Key Enzyme Families Implicated in this compound Biosynthesis

Enzyme FamilyProposed Role
Cytochrome P450 (e.g., CYP87A126)Sterol side-chain cleavage
3β-hydroxysteroid dehydrogenaseOxidation of pregnenolone
Progesterone 5β-reductase (P5βR)Stereospecific reduction of progesterone
GlycosyltransferaseAttachment of rhamnose to antiogenin

Precursor Incorporation Studies in this compound Biosynthesis Research

Precursor incorporation studies are a powerful tool for elucidating biosynthetic pathways. These studies typically involve feeding a plant or cell culture with a labeled precursor (e.g., with radioactive isotopes like ¹⁴C or stable isotopes like ¹³C) and then tracking the incorporation of the label into the final product.

To date, specific precursor incorporation studies for the biosynthesis of this compound in Antiaris toxicaria have not been reported in the scientific literature. However, such studies have been instrumental in understanding the biosynthesis of other cardiac glycosides, such as those in the genus Digitalis.

For example, feeding experiments with labeled cholesterol and pregnenolone in Digitalis species have confirmed their roles as precursors in cardenolide biosynthesis. Similar experiments could be designed to definitively trace the biosynthetic route to this compound.

Table 3: Hypothetical Precursor Incorporation Study for this compound Biosynthesis

Labeled PrecursorExpected Labeled ProductInformation Gained
[¹⁴C]-Cholesterol[¹⁴C]-AntiogosideConfirms cholesterol as a primary precursor.
[¹⁴C]-Pregnenolone[¹⁴C]-AntiogosideConfirms pregnenolone as an intermediate.
[¹⁴C]-Progesterone[¹⁴C]-AntiogosideConfirms progesterone as an intermediate.
[¹³C]-L-Rhamnose[¹³C]-AntiogosideConfirms the direct incorporation of rhamnose into the glycoside.

Such studies would provide direct experimental evidence for the proposed biosynthetic pathway of this compound and would be a valuable area for future research.

Biological Activities of Antiogoside: in Vitro and Preclinical Investigations

Evaluation of Cardiotonic Effects of Antiaroside

The cardiotonic properties of antiarosides have been evaluated using isolated animal heart tissues. In a significant study, an ethanolic extract from the trunk bark of Antiaris toxicaria demonstrated a potent in vitro cardiotonic effect on the atria of guinea pigs. cvpharmacology.comepa.govresearchgate.net Bioassay-guided fractionation of this extract led to the isolation of numerous cardiac glycosides, including newly identified compounds designated as antiarosides A through I. cvpharmacology.comepa.gov

These compounds belong to the cardenolide group of steroids, which are known for their action on the heart. acs.org The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase enzyme, an integral membrane protein in cardiomyocytes. epa.govacs.org This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately enhancing the force of cardiac muscle contraction. acs.org The therapeutic effects of certain glycosides have been historically utilized in the management of congestive heart failure. epa.govacs.org

Assessment of Antiogoside's Inotropic Activity

The positive inotropic (strengthening the force of contraction) activity of antiarosides has been a key area of investigation. Studies on isolated guinea pig cardiac preparations, including the left atria and papillary muscles, have been conducted to quantify this effect. The potency of various antiarosides and other isolated glycosides was compared with that of ouabain, a well-characterized cardiac glycoside. cvpharmacology.com

The research demonstrated that many of the compounds from Antiaris toxicaria produce a positive inotropic action. cvpharmacology.com For instance, the compound Malayoside was found to be nearly equipotent to ouabain in guinea pig atria. cvpharmacology.com Furthermore, in papillary muscle, Malayoside exhibited a greater maximal positive inotropic effect than ouabain. cvpharmacology.com Electrophysiological recordings confirmed that this activity is linked to the inhibition of the sodium pump current in a concentration-dependent manner. cvpharmacology.com

The table below summarizes the positive inotropic effects of selected compounds isolated from Antiaris toxicaria compared to Ouabain in guinea pig left atria.

CompoundEC₅₀ (μM)Maximal Inotropic Effect (% of Ouabain)
Ouabain 0.47 ± 0.04100
Antiaroside A 0.58 ± 0.05118 ± 8
Antiaroside C 0.74 ± 0.07105 ± 6
Antiaroside H 0.50 ± 0.06115 ± 7
Malayoside 0.49 ± 0.04110 ± 5
α-Antiarin 0.55 ± 0.03112 ± 4
β-Antiarin 0.61 ± 0.05108 ± 6

Data derived from studies on isolated guinea pig left atria. EC₅₀ represents the concentration for 50% of maximal effect.

In Vitro Cytotoxicity Studies of this compound

Beyond their cardiotonic effects, cardiac glycosides from Antiaris toxicaria have been investigated for their cytotoxic potential against various cancer cell lines. researchgate.nettaylorfrancis.com This is part of a broader interest in cardiac glycosides as potential anticancer agents. acs.orgclevelandclinic.org

Specific studies have evaluated the cytotoxic effects of compounds isolated from Antiaris toxicaria against a panel of human cancer cell lines, which included the KB oral cancer cell line and its multidrug-resistant subline, KB-VIN. epa.gov A study focusing on cytotoxic cardiac glycosides and coumarins from the plant tested isolated compounds using the sulforhodamine B assay. epa.gov Several of the tested glycosides demonstrated significant cytotoxicity against all ten cancer cell lines evaluated, with notable potency observed at nanomolar concentrations. researchgate.net

The anti-proliferative activity of antiarosides extends to other cancer models. A phytochemical investigation of the latex of Antiaris toxicaria led to the isolation of new compounds, antiarosides J–X. acs.org These compounds were assessed for their effects on apoptosis and the expression of the orphan nuclear receptor Nur77 in human NIH-H460 lung cancer cells. acs.org Several of the cardiac glycosides were found to induce apoptosis in these lung cancer cells. acs.org Another compound, Toxicarioside O, also derived from the plant, has been shown to induce both apoptosis and autophagy in colorectal cancer cells. oncotarget.com

The table below presents the cytotoxic activity (IC₅₀ values) of selected compounds from Antiaris toxicaria against the KB human oral cancer cell line.

CompoundIC₅₀ (μM) against KB cells
Convallatoxin 0.028
Antioside 0.035
Antiarin A 0.041
α-Antiarin 0.045
β-Antiarin 0.052

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

This compound's Influence on Smooth Muscle Physiology

The biological activity of cardiac glycosides is not limited to the heart muscle. They also exert effects on smooth muscle tissues, particularly vascular smooth muscle. cvpharmacology.comnih.gov

The same fundamental mechanism of Na+/K+-ATPase inhibition that underlies the cardiotonic effects of antiarosides also influences smooth muscle function. nih.gov In vascular smooth muscle, inhibition of this enzyme leads to membrane depolarization. cvpharmacology.comnih.gov This change in membrane potential causes smooth muscle contraction and vasoconstriction. cvpharmacology.com The actions of cardiac glycosides on smooth muscles are complex and can vary depending on the specific tissue type. nih.gov These compounds can influence intracellular calcium levels and movements within smooth muscle cells and may also trigger the release of neurotransmitters like noradrenaline and acetylcholine, which in turn affect contractile responses. nih.gov Therefore, cardiac glycosides can either potentiate or inhibit the contractions of smooth muscles, contributing to the regulation of muscle tone. nih.gov

Following a comprehensive search of scientific literature, it has been determined that there is no available data regarding the chemical compound "this compound" in relation to its impact on peristaltic motion, insecticidal activity, or preclinical investigations for congestive heart conditions.

The search for "this compound" and potential alternative spellings such as "Antioside" did not yield any specific research findings that would allow for the creation of a scientifically accurate and detailed article based on the provided outline. The existing literature focuses on broader categories of compounds, such as cardiac glycosides in general, or the biological activities of various unrelated plant extracts.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the requested areas of biological activity, it is not possible to generate the article as instructed. The creation of content without verifiable scientific sources would not meet the standards of accuracy and authoritativeness required.

Therefore, the sections on the biological activities of this compound, including its impact on peristaltic motion, insecticidal activity, relation to congestive heart conditions, and other preclinical activities, cannot be completed at this time. Further research and publication on the specific compound "this compound" would be necessary to provide the requested information.

Mechanisms of Action of Antiogoside

Molecular Target Identification and Characterization

The primary and most well-characterized molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme embedded in the cell membrane of cardiac muscle cells (myocytes). wikipedia.org

Antiogoside, like other cardiac glycosides, is believed to inhibit the Na+/K+-ATPase pump. wikipedia.org This enzyme is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions out of the cell and potassium ions into the cell. By binding to the alpha subunit of this enzyme, cardiac glycosides lock it in an inactive state, preventing the transport of these ions. wikipedia.orgnih.gov This inhibition leads to an increase in the intracellular concentration of sodium.

The alpha subunit of the Na+/K+-ATPase acts as the specific receptor for cardiac glycosides. nih.gov The affinity of different cardiac glycosides for this receptor can vary, influencing their potency. The binding is a reversible process, and the rate of dissociation also plays a role in the duration of the drug's effect.

The inhibition of the Na+/K+-ATPase pump sets off a cascade of events affecting other subcellular components. The increased intracellular sodium concentration alters the function of the sodium-calcium exchanger, a secondary active transport system. This exchanger normally uses the sodium gradient to pump calcium out of the cell. With a reduced sodium gradient, the exchanger's efficiency decreases, leading to an accumulation of calcium inside the cell. clevelandclinic.orgyoutube.com This elevated intracellular calcium is then sequestered by the sarcoplasmic reticulum, a specialized endoplasmic reticulum in muscle cells. Upon stimulation, the sarcoplasmic reticulum releases a larger amount of calcium, leading to a more forceful contraction of the cardiac muscle. wikipedia.org

Elucidation of Signal Transduction Pathway Modulation by this compound

Beyond their direct impact on ion pumps, cardiac glycosides are known to modulate various intracellular signal transduction pathways, which are complex chains of molecular events that govern cellular responses. acs.orgnih.gov These pathways can influence cell growth, proliferation, and survival.

Recent research has shown that cardiac glycosides can trigger signaling cascades that are independent of their effects on the Na+/K+-ATPase pump. nih.gov Some of the key pathways implicated include:

Src kinase signaling: The Na+/K+-ATPase can act as a receptor that, when bound by a cardiac glycoside, activates Src kinase, a non-receptor tyrosine kinase. This can, in turn, activate other downstream pathways like the MAPK/ERK pathway. nih.govnih.gov

PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth and survival. Some studies suggest that cardiac glycosides can inhibit this pathway in cancer cells, contributing to their anti-proliferative effects. nih.govnih.gov

NF-κB signaling: This pathway is involved in inflammation and cell survival. Certain cardiac glycosides have been shown to inhibit NF-κB activity. nih.gov

The specific signal transduction pathways modulated by this compound and the precise molecular interactions involved are areas requiring further investigation.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of cardiac glycosides is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different parts of the molecule contribute to its effects. A typical cardiac glycoside consists of a steroid nucleus, a lactone ring, and a sugar moiety. uconn.edu

The Steroid Nucleus: The core steroid structure is essential for activity. The specific arrangement of the rings (cis-trans-cis fusion) is a characteristic feature. uconn.edu

The Lactone Ring: The unsaturated lactone ring at the C17 position is crucial for binding to the Na+/K+-ATPase and is a key determinant of activity. uconn.edu

The Sugar Moiety: The type and number of sugar residues attached at the C3 position influence the compound's solubility, pharmacokinetics, and potency. uconn.edu

SAR studies of this compound and its synthetic analogues would involve modifying these structural features and evaluating the impact on its biological activity. This could lead to the development of new compounds with improved therapeutic profiles.

Comparative Analysis of this compound's Mechanism of Action with Established Cardiac Glycosides

Established cardiac glycosides like Digoxin and Digitoxin have been extensively studied. A comparative analysis would involve examining how the mechanism of action of this compound aligns with or diverges from these well-known compounds.

FeatureDigoxinDigitoxinThis compound (Hypothesized)
Primary Target Na+/K+-ATPaseNa+/K+-ATPaseNa+/K+-ATPase
Effect on Intracellular Ions ↑ Na+, ↑ Ca2+↑ Na+, ↑ Ca2+↑ Na+, ↑ Ca2+
Signal Pathway Modulation Src, MAPK/ERK, PI3K/AktSrc, MAPK/ERK, PI3K/AktLikely involves similar pathways, but specifics are unknown
Key Structural Features Steroid nucleus, lactone ring, three sugar moietiesSteroid nucleus, lactone ring, three sugar moietiesExpected to have a similar core structure

This comparative approach would be essential to position this compound within the broader landscape of cardiac glycosides and to understand its unique pharmacological properties.

Analytical Methodologies for Antiogoside Quantification and Characterization

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for the separation and quantification of Antiogoside from complex plant matrices. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used and suitable method for the precise and reliable quantification of cardiac glycosides like this compound. vedomostincesmp.rudntb.gov.ua This technique offers excellent resolution, reproducibility, and the ability to separate structurally similar compounds.

While a universally adopted monograph for this compound is not established, methods developed for co-occurring cardiac glycosides from Antiaris toxicaria, such as Convallatoxin, provide a validated starting point for analysis. researchgate.netvedomostincesmp.ru A typical RP-HPLC method involves a C18 column, which is a nonpolar stationary phase, and a polar mobile phase, usually a mixture of water (often acidified with orthophosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netvedomostincesmp.ru The glycosides are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated lactone ring characteristic of cardenolides exhibits UV absorbance, typically around 220 nm. researchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. actascientific.comslideshare.netresearchgate.netich.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). actascientific.comdemarcheiso17025.com

Table 1: Example of RP-HPLC Conditions for Analysis of Cardiac Glycosides Analogous to this compound

ParameterCondition
Analyte Convallatoxin (from A. toxicaria)
Stationary Phase (Column) C18 (e.g., Luna 5 µm C18(2))
Mobile Phase Gradient elution with 0.1% orthophosphoric acid in water and acetonitrile
Detection UV at 220 nm
Reference researchgate.netvedomostincesmp.ru

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and greater sensitivity. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for the unambiguous identification and quantification of compounds like this compound, even at trace levels in complex biological or herbal matrices. mdpi.comnih.gov

The UHPLC-MS/MS method offers superior selectivity because it combines the physical separation from chromatography with the mass-to-charge ratio analysis from mass spectrometry. dntb.gov.ua Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact glycoside molecules to be ionized, typically as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govresearchgate.net The subsequent MS/MS analysis, often performed in Multiple Reaction Monitoring (MRM) mode, provides a high degree of specificity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion for the target analyte. nih.gov This allows for precise quantification with limits of quantification (LOQ) often in the low ng/mL or ng/g range. nih.gov

Table 2: Typical UHPLC-MS/MS Parameters for Cardiac Glycoside Analysis

ParameterCondition
Instrumentation UHPLC system coupled to a tandem mass spectrometer
Column Sub-2 µm particle size C18 (e.g., Waters BEH C18, 1.7 µm)
Mobile Phase Gradient with an aqueous component (e.g., 5 mM ammonium acetate) and an organic component (e.g., acetonitrile)
Ionization Mode Electrospray Ionization (ESI), positive mode
MS Analysis Multiple Reaction Monitoring (MRM)
Reference nih.govnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique widely used for the initial screening of plant extracts for the presence of cardiac glycosides. jgpt.co.in The separation is typically performed on silica (B1680970) gel 60F₂₅₄ plates. innovareacademics.intandfonline.com Following development with a suitable mobile phase, the spots corresponding to cardiac glycosides can be visualized. nih.gov A common method involves spraying the plate with a derivatizing agent, such as sulfuric acid or anisaldehyde-sulfuric acid reagent, followed by heating. nih.govoup.com Cardiac glycosides typically appear as green, brown, or purple spots under these conditions. nih.govnih.gov

High-Performance Thin Layer Chromatography (HPTLC) is a more advanced and sophisticated form of TLC that provides better resolution, sensitivity, and the capability for quantitative analysis. frontiersin.orgijresm.com HPTLC uses plates with a smaller and more uniform particle size, and automated systems for sample application, development, and densitometric scanning. researchgate.net This allows for precise and accurate quantification of analytes directly on the plate. The method can be validated according to ICH guidelines for parameters like linearity, precision, and accuracy, making it suitable for the quality control of herbal drugs and formulations. tandfonline.comoup.comfrontiersin.org

Table 3: HPTLC System for the Analysis of Glycosides

ParameterCondition
Stationary Phase Pre-coated silica gel 60F₂₅₄ HPTLC plates
Mobile Phase Example Chloroform-methanol (8:2, v/v) or Ethyl acetate (B1210297)–methanol–glacial acetic acid–formic acid (11:1:1:1, V/V)
Visualization Reagent Anisaldehyde–sulfuric acid reagent or Liebermann-Burchard reagent, followed by heating.
Quantification Densitometric scanning (e.g., at 220 nm or post-derivatization in the visible range)
Reference innovareacademics.inresearchgate.netijpsonline.com

Spectrophotometric and Spectrofluorimetric Approaches for Detection and Quantification

Spectrophotometric methods are classic analytical techniques used for the quantitative determination of total cardiac glycosides. These methods are typically based on colorimetric reactions involving specific functional groups within the cardenolide structure. amu.edu.az While they are generally rapid and simple, they often lack the specificity of chromatographic methods and measure the total amount of reacting compounds rather than an individual glycoside like this compound. vedomostincesmp.ru

The most common reactions target the five-membered butenolide (lactone) ring. nuph.edu.ua

Baljet Reaction: This reaction uses an alkaline solution of picric acid (Baljet's reagent). researchgate.net In the presence of the active methylene (B1212753) group in the lactone ring, a reddish-orange Meisenheimer complex is formed, which can be quantified by measuring its absorbance at approximately 490-495 nm. innovareacademics.inresearchgate.netikiam.edu.ec

Kedde Reaction: This method employs 3,5-dinitrobenzoic acid in an alkaline medium (Kedde reagent) to produce a violet-colored complex with the lactone ring, with a maximum absorbance around 565 nm. nuph.edu.uamdpi.com

Reactions targeting the steroidal nucleus, such as the Liebermann-Burchard reaction (acetic anhydride (B1165640) and concentrated sulfuric acid), can also be used to indicate the presence of the steroid backbone, which produces a characteristic sequence of colors. amu.edu.az Spectrofluorimetric methods can also be employed, often after reaction with strong acids, which can offer higher sensitivity compared to colorimetry. researchgate.net

Table 4: Common Colorimetric Reactions for Cardenolide Detection

Reaction NameReagent(s)Target MoietyResulting Colorλmax (nm)
Baljet Picric Acid, Sodium HydroxideUnsaturated Lactone RingRed-Orange~495
Kedde 3,5-Dinitrobenzoic Acid, AlkaliUnsaturated Lactone RingRed-Violet~565
Liebermann-Burchard Acetic Anhydride, Sulfuric AcidSteroid NucleusPink → Red → Blue-Green-

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity and concentration of a substance without the need for a reference standard of the specific analyte itself. resolvemass.camdpi.com This makes qNMR an exceptionally valuable tool for the characterization and certification of new natural products or reference materials like this compound. acs.orgresearchgate.netnih.gov

The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. acs.org For absolute quantification, a sample of the analyte (e.g., this compound) is accurately weighed and mixed with an accurately weighed amount of a certified internal standard (calibrant) of known purity. acs.org By comparing the integral of a specific, non-overlapping proton signal from this compound with the integral of a known signal from the internal standard, the absolute purity of the this compound sample can be calculated with high accuracy and precision. acs.org

The qNMR method is non-destructive, requires minimal sample preparation, and can simultaneously provide structural information and quantify impurities, making it a powerful and versatile technique for assessing the purity of reference compounds. resolvemass.caresearchgate.net

Synthetic and Semi Synthetic Approaches to Antiogoside and Its Derivatives

Chemical Synthesis Strategies for the Antiogoside Aglycone Moiety

Information regarding the synthesis of the aglycone portion of this compound is not available in the current body of scientific literature.

Glycosylation Methods for this compound Formation (e.g., Chemical O-glycosidation, C-glycosylation)

Without the known structure of this compound and its constituent sugar and aglycone parts, a discussion of applicable glycosylation methods is not feasible.

Semi-Synthetic Modifications of this compound and its Analogues for Enhanced Activity or Specificity

Details concerning semi-synthetic modifications of this compound are absent from published research.

Development of Derivatives Based on Structure-Activity Relationship (SAR) Studies

No structure-activity relationship studies for this compound have been reported, preventing any discussion on the rational design of its derivatives.

Future Research Directions and Unanswered Questions Regarding Antiogoside

Complete Elucidation of the Biosynthetic Pathway for Antiogoside

A significant gap in our understanding of this compound is the incomplete knowledge of its natural production route. While it is known to be a glycoside, the specific enzymes and genetic pathways that lead to the synthesis of its steroidal aglycone, antiogenin (B1252881), and the subsequent attachment of the rhamnose sugar moiety are not fully characterized. frontiersin.org Future research should prioritize the complete elucidation of this pathway.

Key research objectives should include:

Transcriptome and Genome Analysis: High-throughput sequencing of the genome and transcriptome of Antiaris toxicaria can identify candidate genes encoding the enzymes responsible for the biosynthesis. mdpi.com This includes identifying specific cytochrome P450s, reductases, and glycosyltransferases.

Enzyme Characterization: Once identified, these genes can be expressed in microbial or plant systems to produce and characterize the enzymes. This will confirm their specific roles in modifying the steroid scaffold and attaching the sugar. researchgate.net

Pathway Reconstruction: By understanding the function of each enzyme, the complete biosynthetic pathway can be pieced together. This knowledge is not only of fundamental scientific interest but is also a critical prerequisite for the engineered production of this compound.

Putative Biosynthetic StepLikely Enzyme ClassFuture Research Approach
Steroid Scaffold FormationTerpenoid Synthases, Cytochrome P450sGenomic mining for candidate genes; heterologous expression and functional assays.
Hydroxylation and OxidationOxygenases, DehydrogenasesIn vitro enzyme assays with pathway intermediates; structural analysis of enzymes.
Glycosylation (Rhamnose attachment)Glycosyltransferases (GTs)Screening of GT libraries; characterization of substrate specificity. researchgate.net

Comprehensive Molecular Profiling of this compound's Biological Interactions

The biological activity of cardiac glycosides is traditionally attributed to their inhibition of the Na+/K+-ATPase pump. nih.govresearchgate.net However, emerging research suggests that these molecules may have a much broader range of molecular targets, potentially explaining their diverse reported effects, including anticancer activity. nih.govinstem.res.in A comprehensive, unbiased profiling of this compound's molecular interactions is essential.

Future research should employ advanced techniques to map its interactome:

Chemical Proteomics: Techniques such as affinity purification-mass spectrometry (AP-MS) can identify proteins that directly bind to this compound, revealing both expected and novel targets.

Thermal Shift Assays: These assays can detect the stabilization of proteins upon ligand binding, providing a high-throughput method to screen for potential targets within the entire proteome.

Computational Modeling: Molecular docking and dynamics simulations can predict binding modes and affinities for known and putative targets, guiding experimental validation and aiding in the design of more selective analogs. researchgate.net

Systems Biology Approaches: Profiling changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound can reveal the downstream pathways it modulates, offering a holistic view of its mechanism of action. researchgate.net

Profiling TechniqueObjectivePotential Insights
Chemical Proteomics (e.g., AP-MS)Identify direct protein binding partners.Discovery of novel molecular targets beyond Na+/K+-ATPase.
Global Proteomics/TranscriptomicsMap downstream cellular pathway perturbations.Understanding of systems-level effects and off-target activities.
Molecular Docking & SimulationsPredict and analyze protein-ligand interactions. researchgate.netStructural basis of binding affinity and selectivity.

Development of Novel and High-Throughput Analytical Assays for this compound Detection and Quantification

Research into the pharmacokinetics, biodistribution, and environmental fate of this compound is hampered by the lack of rapid, sensitive, and high-throughput analytical methods. Traditional methods like HPLC can be slow and require significant sample preparation. nih.gov

The development of next-generation analytical tools is a priority:

Immunoassays: The generation of monoclonal antibodies specific to this compound would enable the development of high-throughput enzyme-linked immunosorbent assays (ELISAs) for rapid screening of biological and environmental samples. ubc.ca

Aptamer-Based Biosensors: DNA or RNA aptamers that bind this compound with high affinity and specificity could be integrated into biosensors for real-time, sensitive detection.

Advanced Mass Spectrometry: Developing optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols will allow for highly selective and sensitive quantification in complex matrices. researchgate.net

High-Throughput Glycan Analysis Platforms: Adapting existing high-throughput glycomic methods could accelerate the analysis of this compound and its metabolites in large-scale studies. nih.govacs.org

Assay TypePrincipleKey Advantage for Future Research
ELISAAntibody-based specific bindingHigh-throughput screening of many samples. ubc.ca
Aptamer-Based SensorNucleic acid-based specific bindingPotential for real-time detection and field-portability.
Optimized LC-MS/MSChromatographic separation and mass-based detectionHighest sensitivity and specificity for quantification in complex mixtures. researchgate.net

Exploration of New Natural Sources or Engineered Production Systems for this compound

Relying on a single plant source for this compound is unsustainable and limits supply. Future efforts should focus on both discovering new natural sources and developing engineered production platforms.

Chemotaxonomic Screening: A systematic investigation of plant species related to Antiaris toxicaria could reveal new, potentially richer, natural sources of this compound or structurally novel analogs.

Heterologous Expression: Once the biosynthetic genes are identified (as per section 9.1), they can be introduced into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.gov These systems can be optimized for scalable, cost-effective, and sustainable production of this compound, independent of plant cultivation.

Plant-Based Engineering: Genetic engineering of the native plant or other model plants could enhance the production of glycosides. escholarship.orgcreative-biolabs.com This could involve overexpressing key biosynthetic genes or down-regulating competing metabolic pathways. mdpi.com

Production StrategyAdvantagesChallenges
Natural Source ExtractionEstablished sourceUnsustainable, variable yield, complex purification
Microbial FermentationScalable, sustainable, high purityRequires complete pathway elucidation, enzyme optimization
Engineered PlantsPotentially higher yields in a contained systemSlower development cycle, complex plant engineering escholarship.org

Application of Advanced Preclinical Models for Efficacy and Mechanism Studies of this compound

To accurately predict the therapeutic potential and possible toxicities of this compound in humans, research must move beyond traditional cell culture and rodent models, which often fail to recapitulate human physiology. nih.gov

Future studies should leverage advanced preclinical models:

Humanized Animal Models: The use of transgenic animals, such as mice carrying human versions of the Na+/K+-ATPase, would provide a more accurate system for evaluating the efficacy and cardiac effects of this compound. researchgate.net

Organ-on-a-Chip Technology: Microfluidic devices containing human cardiac cells can create "heart-on-a-chip" models. nih.gov These systems allow for the study of this compound's effects on human cardiac tissue function and contractility in a controlled, high-throughput manner, reducing the need for animal testing. researchgate.net

3D Spheroid/Organoid Models: Three-dimensional cell cultures that mimic the architecture of human tissues (e.g., cardiac spheroids, tumor organoids) provide a more physiologically relevant context to study both the therapeutic effects and potential cardiotoxicity of this compound. iiarjournals.org

iPSC-Derived Models: Using induced pluripotent stem cells (iPSCs) from patients to generate specific cell types (e.g., cardiomyocytes) allows for testing this compound on a genetic background relevant to human diseases. ncardia.com

Preclinical ModelSpecific Application for this compound ResearchAdvantage Over Traditional Models
Humanized MiceTesting efficacy and safety on human protein targets in a systemic context. researchgate.netHigher predictive value for human response.
Heart-on-a-ChipAssessing direct effects on human cardiac contractility and electrophysiology. nih.govReal-time functional data on human tissue mimics.
Tumor OrganoidsEvaluating anticancer efficacy in a patient-derived 3D tumor model.Better recapitulation of tumor microenvironment and heterogeneity.
iPSC-CardiomyocytesInvestigating mechanisms and cardiotoxicity in disease-specific human cells. ncardia.comEnables personalized medicine approaches and genetic screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.